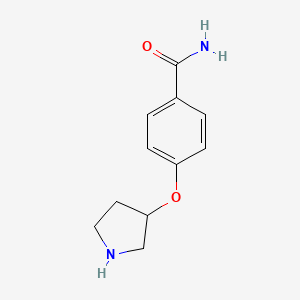

4-(Pyrrolidin-3-yloxy)benzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pyrrolidin-3-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-11(14)8-1-3-9(4-2-8)15-10-5-6-13-7-10/h1-4,10,13H,5-7H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDHPSTXSHGLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678774 | |

| Record name | 4-[(Pyrrolidin-3-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28490-66-6 | |

| Record name | 4-[(Pyrrolidin-3-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Pyrrolidin 3 Yloxy Benzamide and Analogues

General Synthetic Routes to the Benzamide (B126) Core Structure

The construction of the central 4-(pyrrolidin-3-yloxy)benzamide scaffold involves two critical bond-forming reactions: the formation of the amide bond and the creation of the ether linkage. The sequence of these steps can vary depending on the availability of starting materials and the desired substitution patterns.

The formation of the benzamide group is a fundamental transformation in this synthesis. It is typically achieved by coupling a carboxylic acid derivative with an amine source. The most common strategy involves the activation of a 4-(pyrrolidin-3-yloxy)benzoic acid derivative, followed by its reaction with ammonia (B1221849) or a primary/secondary amine to yield the desired benzamide.

A variety of modern coupling reagents are employed to facilitate this reaction, minimizing side reactions and ensuring high yields. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. umich.edu The choice of coupling agent can be critical, especially in the presence of other sensitive functional groups.

Commonly used coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. umich.edunih.gov This intermediate is then readily converted to the amide upon reaction with the amine.

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and are often used in solid-phase peptide synthesis, a field from which many amide bond formation techniques are borrowed.

Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times.

In a typical procedure, the carboxylic acid is dissolved in an appropriate aprotic solvent (e.g., Dichloromethane or Dimethylformamide), followed by the addition of the coupling reagent, an amine, and often a non-nucleophilic base like Diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

Table 1: Representative Amide Coupling Reagents

| Reagent Class | Example Reagent | Activating Mechanism |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Forms O-acylisourea intermediate |

| Phosphonium Salts | PyBOP | Forms an active ester |

An alternative, though less common, route is the Staudinger ligation, which involves the reaction of a carboxylic phosphinothioester with an azide (B81097) to form the amide bond. umich.edu

The ether linkage between the benzamide phenyl ring and the pyrrolidine (B122466) ring is a key structural feature. This bond is generally formed via a nucleophilic substitution reaction. The two primary approaches are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classical method involves the reaction of a phenolate (B1203915) with an alkyl halide. In the context of this compound synthesis, this translates to reacting a 4-hydroxybenzamide (B152061) derivative with a pyrrolidine-3-ol derivative that has been converted to a suitable leaving group (e.g., tosylate, mesylate, or halide). The pyrrolidine nitrogen is typically protected (e.g., with a Boc group) to prevent it from acting as a competing nucleophile. The reaction is carried out in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the phenol.

Mitsunobu Reaction: This reaction allows for the formation of the ether bond from two alcohol precursors, a 4-hydroxybenzamide derivative and a protected pyrrolidin-3-ol. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, which is a crucial consideration for the stereoselective synthesis of chiral analogues. nih.gov

Stereoselective Synthesis of Chiral Pyrrolidin-3-yloxy Scaffolds

The pyrrolidine-3-ol moiety contains a stereocenter at the C3 position, meaning it can exist as either the (R) or (S) enantiomer. The stereochemistry at this position is often critical for the biological activity of the final compound. Therefore, methods to produce enantiomerically pure pyrrolidin-3-ol precursors are of significant importance.

Several strategies have been developed for this purpose:

Starting from the Chiral Pool: Readily available, enantiomerically pure starting materials like L-proline or L-hydroxyproline can be chemically transformed into the desired (R)- or (S)-pyrrolidin-3-ol derivatives. mdpi.com

Asymmetric Hydrogenation: A powerful method involves the asymmetric hydrogenation of a β-ketopyrrolidinone precursor. researchgate.net Using a chiral catalyst, such as a Ruthenium complex with a chiral phosphine ligand (e.g., DM-SEGPHOS), one enantiomer of the resulting β-hydroxylactam can be produced with high diastereoselectivity and enantiomeric excess. nih.govresearchgate.net This can then be further processed to the desired pyrrolidin-3-ol.

[3+2] Cycloaddition Reactions: Diastereoselective 1,3-dipolar cycloadditions between azomethine ylides and suitable dipolarophiles can be used to construct the pyrrolidine ring with control over multiple stereocenters simultaneously. acs.orgnih.gov Chiral auxiliaries, such as an N-tert-butanesulfinyl group, can effectively direct the stereochemical outcome of the cycloaddition. acs.org

Table 2: Methods for Stereoselective Pyrrolidine Synthesis

| Method | Key Feature | Typical Precursor |

|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules | L-Proline, L-Hydroxyproline |

| Asymmetric Hydrogenation | Catalytic reduction with chiral ligand | β-ketopyrrolidinone |

Strategies for Functionalization and Derivatization

To explore the structure-activity relationships and optimize the properties of the lead compound, various derivatives of this compound are synthesized. This functionalization can be targeted at the benzamide phenyl ring or the pyrrolidine ring system.

The aromatic benzamide ring is amenable to a wide range of chemical modifications, most notably through electrophilic aromatic substitution and modern cross-coupling reactions. The existing amide and ether groups on the ring direct the position of incoming substituents.

Directed C–H Functionalization: The amide group can act as a directing group in transition-metal-catalyzed C-H activation reactions. This allows for the selective introduction of functional groups at the ortho position (the C-H bond adjacent to the amide). rsc.org Similarly, templates can be designed to direct functionalization to the more remote meta-position. nih.gov

Electrophilic Aromatic Substitution: Standard reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the benzamide ring or its precursors. The regiochemical outcome is governed by the combined directing effects of the substituents already present.

Cross-Coupling Reactions: If the benzamide ring is pre-functionalized with a halide (e.g., Br, I) or a boronic acid/ester, it can undergo a variety of palladium-catalyzed cross-coupling reactions. These include Suzuki coupling (to form C-C bonds), Buchwald-Hartwig amination (to form C-N bonds), and cyanation (to introduce a nitrile group). rsc.orgacs.org

The pyrrolidine moiety offers several sites for chemical modification to modulate the compound's physicochemical properties, such as polarity, basicity, and size.

N-Functionalization: The secondary amine of the pyrrolidine ring is a highly versatile handle for derivatization.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a variety of alkyl groups onto the nitrogen.

N-Acylation/Sulfonylation: The nitrogen can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form amides or sulfonamides, respectively. A novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), highlights the utility of N-acylation for analytical purposes. nih.gov

Ring Carbon Functionalization: While more complex, modifications to the carbon backbone of the pyrrolidine ring are also possible. This can involve the synthesis of pyrrolidine precursors that already contain substituents at the C2, C4, or C5 positions. organic-chemistry.org Catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines, for instance, can provide access to either C2- or C3-alkylated pyrrolidines. organic-chemistry.org

Design and Synthesis of Linker Region Analogues

A common synthetic approach to introduce diversity in the linker region involves the versatile Williamson ether synthesis. masterorganicchemistry.com This method typically entails the reaction of a substituted 3-hydroxypyrrolidine with a suitable 4-halobenzonitrile, followed by hydrolysis of the nitrile to the benzamide. The synthesis of the requisite chiral 3-hydroxypyrrolidine precursors can be achieved through various established routes. google.comgoogle.com

Table 1: Synthesis of Linker Region Analogues via Williamson Ether Synthesis

| Entry | Pyrrolidine Reactant | Benzonitrile Reactant | Key Reaction Condition | Product |

| 1 | (S)-3-Hydroxypyrrolidine | 4-Fluorobenzonitrile | NaH, DMF | (S)-4-(Pyrrolidin-3-yloxy)benzonitrile |

| 2 | (R)-3-Hydroxypyrrolidine | 4-Fluorobenzonitrile | K2CO3, Acetone | (R)-4-(Pyrrolidin-3-yloxy)benzonitrile |

| 3 | N-Boc-(S)-3-hydroxypyrrolidine | 4-Chlorobenzonitrile | Cs2CO3, DMF | N-Boc-(S)-4-(pyrrolidin-3-yloxy)benzonitrile |

The subsequent hydrolysis of the nitrile functionality to the primary amide can be accomplished under either acidic or basic conditions. For instance, treatment with a strong acid such as concentrated sulfuric acid or a mixture of hydrogen peroxide and a base like potassium carbonate can efficiently yield the desired benzamide.

Further modifications to the pyrrolidine ring can introduce additional diversity. For example, the synthesis of N-substituted pyrrolidine analogues can be readily achieved by reacting the secondary amine of the pyrrolidine with various alkylating or acylating agents. The synthesis of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide highlights a strategy where a substituted 3-aminopyrrolidine (B1265635) is coupled with a substituted benzoic acid, indicating the feasibility of modifying both the pyrrolidine and benzamide moieties. researchgate.net

Advanced Synthetic Methodologies for Library Generation in Academic Research

The generation of chemical libraries of this compound analogues is a powerful tool for academic research, enabling the systematic exploration of chemical space and the identification of compounds with desired biological activities. Combinatorial chemistry approaches, particularly solid-phase and solution-phase parallel synthesis, are well-suited for this purpose.

A plausible solid-phase synthetic strategy for generating a library of this compound analogues could commence with the immobilization of a suitably protected 3-hydroxypyrrolidine onto a solid support. This could be followed by a Williamson ether synthesis with a diverse set of 4-fluorobenzonitriles. Subsequent hydrolysis of the nitrile and cleavage from the resin would yield the desired library of compounds.

Alternatively, a solution-phase parallel synthesis approach can offer a more rapid and less technically demanding route to a focused library. This methodology often employs a common intermediate that can be reacted with a variety of building blocks in a parallel fashion. For instance, a core intermediate such as 4-(pyrrolidin-3-yloxy)benzoic acid could be synthesized in bulk and then coupled with a diverse array of amines using standard amide bond-forming reagents like HATU or HOBt/EDC, to generate a library of N-substituted benzamides.

The principles of combinatorial synthesis, as demonstrated in the generation of benzimidazole (B57391) libraries, can be adapted for the this compound scaffold. nih.gov This would involve the systematic variation of substituents on both the pyrrolidine and the benzamide rings to create a matrix of related compounds.

Table 2: Exemplary Building Blocks for Library Generation

| Pyrrolidine Precursors (R1) | Benzoyl Precursors (R2) | Amine/Alcohol Precursors (R3) |

| (S)-3-Hydroxypyrrolidine | 4-Fluorobenzonitrile | Ammonia |

| (R)-3-Hydroxypyrrolidine | 4-Hydroxybenzonitrile | Methylamine |

| N-Methyl-3-hydroxypyrrolidine | 4-Carboxybenzoic acid | Aniline |

| 3-Amino-N-Boc-pyrrolidine | 4-(Bromomethyl)benzoic acid | Benzylamine |

The strategic combination of these building blocks, facilitated by high-throughput synthesis and purification techniques, allows for the efficient generation of large and diverse libraries of this compound analogues, which are invaluable for academic research endeavors aimed at discovering novel bioactive molecules.

Preclinical Biological Activities and Mechanistic Insights of 4 Pyrrolidin 3 Yloxy Benzamide Derivatives

Target Identification and Molecular Interaction Profiling

The therapeutic potential of 4-(pyrrolidin-3-yloxy)benzamide derivatives is largely attributed to their ability to bind to and modulate the function of various GPCRs. The following sections detail the affinity and selectivity of these compounds for specific receptor families, providing insights into their mechanisms of action.

Affinity and Selectivity for G Protein-Coupled Receptors (GPCRs)

Derivatives of (S)-N-(3-pyrrolidinyl)benzamide have been synthesized and assessed for their binding affinity to cloned dopamine (B1211576) D2, D3, and D4 receptors. nih.gov These receptors are critical targets in the treatment of conditions like schizophrenia. nih.gov Structure-activity relationship (SAR) studies have revealed that the substituents on the 4-amino group of the benzamide (B126) nucleus and the N-substituent on the pyrrolidin-3-yl group play a crucial role in determining the affinity and selectivity for D2, D3, and D4 receptors. nih.gov

One notable compound, (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), demonstrated high affinity for D3 and D4 receptors, with Ki values of 21 nM and 2.1 nM, respectively. nih.gov This compound exhibited a 110-fold selectivity for D4 receptors and a 10-fold preference for D3 receptors over D2 receptors. nih.gov

| Compound | D2R Ki (nM) | D3R Ki (nM) | D4R Ki (nM) |

| (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) | >220 | 21 | 2.1 |

This table presents the binding affinities (Ki) of a representative this compound derivative for dopamine D2, D3, and D4 receptors. Data sourced from nih.gov.

The histamine (B1213489) H3 receptor, primarily found in the brain, is an inhibitory autoreceptor that modulates the release of histamine and other neurotransmitters. wikipedia.org Antagonism of this receptor can lead to increased histamine release, which in turn promotes wakefulness and has potential therapeutic applications in disorders like narcolepsy, Alzheimer's disease, and schizophrenia. wikipedia.org

A series of pyrrolidin-3-yl-N-methylbenzamides have been synthesized and evaluated as H3 receptor antagonists. nih.gov Building upon previously reported benzimidazole (B57391) 1,3'-bipyrrolidine (B1284032) benzamides, these novel compounds were designed to optimize H3 receptor binding affinity and pharmaceutical properties. nih.gov One particular compound from this series, compound 32, showed potent H3 receptor binding affinity and a favorable in vivo profile. nih.gov

Similarly, other research has focused on 4-(1-substituted piperidin-4-yloxy) benzamides and their constrained analogs as histamine H3 receptor antagonists. Many of these compounds have shown potent binding affinity for the H3 receptor in in vitro assays. nih.gov The structural features common to many H3 receptor antagonists include a basic amine connected by a four-atom linker to a central aromatic core.

| Compound Series | Target | Activity |

| Pyrrolidin-3-yl-N-methylbenzamides | Histamine H3 Receptor | Potent Antagonism nih.gov |

| 4-(1-substituted piperidin-4-yloxy) benzamides | Histamine H3 Receptor | Potent Antagonism nih.gov |

This table summarizes the activity of different this compound derivative series at the histamine H3 receptor. Data sourced from nih.govnih.gov.

The serotonergic system is another key target for this compound derivatives. A series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides have been found to bind with high affinity to the human 5-HT2A receptor, in addition to the dopamine D4 receptor. ebi.ac.uk Several compounds in this series displayed over 500-fold selectivity for these receptors compared to the human D2 and alpha(1) adrenergic receptors. ebi.ac.uk The 5-HT2A receptor is known to mediate the effects of psychedelic drugs and is a target for antipsychotic medications. nih.gov

Furthermore, the 5-HT4 receptor has been shown to modulate the release of serotonin (B10506) in the hippocampus. nih.gov Activation of 5-HT4 receptors can increase extracellular serotonin levels, suggesting a potential role for 5-HT4 receptor agonists in conditions where enhanced serotonergic transmission is beneficial. nih.gov While direct studies on this compound derivatives at the 5-HT1A receptor were not detailed in the provided context, the broad activity of this chemical class at other serotonin receptors suggests this is a plausible area for further investigation.

| Compound Series | Receptor Target | Observed Effect |

| N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides | 5-HT2A | High-affinity binding ebi.ac.uk |

This table highlights the interaction of a specific series of this compound derivatives with the 5-HT2A receptor. Data sourced from ebi.ac.uk.

The kappa opioid receptor (KOR) system is implicated in stress, mood, and addiction. nih.govfrontiersin.org Antagonists of the KOR are being investigated as potential treatments for depression, anxiety, and substance use disorders. nih.govresearchgate.net Several classes of compounds, including 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides, have been identified as potent and selective KOR antagonists. researchgate.net

One specific derivative, (S)-3-Chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide, has shown promise as a tracer for receptor occupancy studies due to its favorable brain uptake and specific binding properties. researchgate.net The development of KOR antagonists has evolved from various structural classes, with the goal of achieving high potency and selectivity. nih.gov

| Compound Class | Target | Activity |

| 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides | Kappa Opioid Receptor | Potent and selective antagonism researchgate.net |

This table indicates the activity of a class of compounds structurally related to 4-(pyrrolidin-3-yloxy)benzamides at the kappa opioid receptor. Data sourced from researchgate.net.

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that modulates monoaminergic systems and is a promising target for the treatment of substance use disorders. nih.gov While a variety of ligands have been developed for TAAR1, one notable antagonist is N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide (EPPTB). nih.govnih.gov This compound serves as a valuable tool for investigating the functions of TAAR1. nih.gov The structural similarity of EPPTB to the this compound core highlights the potential for this chemical class to interact with TAAR1.

| Compound | Target | Activity |

| N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide (EPPTB) | TAAR1 | Antagonist nih.govnih.gov |

This table shows the activity of a specific pyrrolidine-benzamide derivative at the Trace Amine-Associated Receptor 1. Data sourced from nih.govnih.gov.

Enzyme Inhibition Potency and Selectivity

c-Met Kinase Inhibition

Publicly available scientific literature and databases did not yield specific information regarding the c-Met kinase inhibitory activity of derivatives of this compound.

Tankyrase Inhibition and Binding Energetics

There is no publicly available scientific data detailing the tankyrase inhibitory potency or binding energetics of this compound derivatives.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Specific data on the inhibition of monoacylglycerol lipase (MAGL) by derivatives of this compound are not available in the public domain.

Glucokinase Activation

Information regarding the activation of glucokinase by this compound derivatives is not present in the available scientific literature.

Noradrenaline Reuptake Transporter (NET) Inhibition

A series of N-[(3S)-pyrrolidin-3-yl]benzamides, which are structurally analogous to this compound, have been disclosed as a novel class of noradrenaline reuptake inhibitors (NRIs). nih.gov Structure-activity relationship (SAR) studies have established that potent and selective inhibition of the noradrenaline transporter can be achieved through specific substitutions on the phenyl ring. nih.gov

Key findings from these studies indicate that substitution at the 2-position of the phenyl ring is crucial for potent NRI activity. This led to the development of both selective NRIs and dual serotonin-noradrenaline reuptake inhibitors (NSRIs). nih.gov One notable derivative, benzamide 11e , was identified as a potent and selective NRI with good selectivity over the serotonin transporter (SRI) and the dopamine transporter (DRI). nih.gov Furthermore, this compound exhibited favorable in vitro metabolic stability, weak inhibition of cytochrome P450 (CYP) enzymes, and low affinity for various ion channels. nih.gov

The table below summarizes the in vitro monoamine reuptake inhibition data for selected N-[(3S)-pyrrolidin-3-yl]benzamide derivatives.

| Compound | R | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |

| 11a | 2-Me | 16 | 1300 | >10000 |

| 11b | 2-Et | 11 | 1400 | >10000 |

| 11c | 2-Cl | 4.8 | 680 | 8500 |

| 11d | 2-Br | 4.2 | 730 | 9000 |

| 11e | 2-CF3 | 3.5 | 500 | >10000 |

| 11f | 2-CN | 23 | 2000 | >10000 |

| 11g | 3-Cl | 95 | 2300 | >10000 |

| 11h | 4-Cl | 150 | 3000 | >10000 |

| 11i | 2,6-di-Cl | 1.8 | 150 | 2500 |

Data sourced from Fish, P. et al. (2009). nih.gov

Cellular Pharmacological Characterization

The in vivo activity of these N-[(3S)-pyrrolidin-3-yl]benzamide derivatives was evaluated in rat microdialysis experiments. These studies confirmed that the compounds are capable of penetrating the central nervous system (CNS). nih.gov Specifically, administration of benzamide 11e resulted in a significant increase in noradrenaline levels in the brain, with observed increases of up to 350%. nih.gov This demonstrates a functional inhibition of the noradrenaline transporter in a living system, leading to an elevation of the neurotransmitter in the synaptic cleft. An interesting characteristic of benzamide 11e is its significantly lower lipophilicity (DeltaclogP -0.9) compared to previously developed NRIs, which represents a key differentiation. nih.gov

In vitro Functional Assays (e.g., [35S]GTPγS Binding Assays, Reporter Gene Assays)

In the realm of G protein-coupled receptors (GPCRs), the [35S]GTPγS binding assay is a fundamental tool for characterizing the functional activity of compounds. nih.govcreative-bioarray.comnih.gov This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist. creative-bioarray.comnih.gov It provides a direct measure of G protein activation, allowing for the determination of ligand potency (EC50) and efficacy (Emax). creative-bioarray.com This method is instrumental in distinguishing between agonists, antagonists, and inverse agonists. creative-bioarray.com While broadly applicable, the assay is often more feasible for receptors coupled to the abundant G(i/o) proteins. nih.gov

Reporter gene assays are another critical tool for evaluating the activity of compounds that modulate specific signaling pathways. For instance, in the context of Hedgehog (Hh) signaling, a Gli-luciferase reporter assay is commonly used. nih.gov This assay measures the activity of the Gli transcription factor, a key component of the Hh pathway. A series of novel 4-(2-pyrimidinylamino)benzamide derivatives were evaluated using this method, with many showing more potent inhibition of the Hh signaling pathway than the known inhibitor vismodegib. nih.gov

Similarly, in the study of anti-influenza agents, reporter gene assays, such as the ribonucleoprotein (RNP) reconstitution assay, are employed to assess the inhibitory activity of compounds on viral replication. nih.govnih.gov One study demonstrated that a 4-[(quinolin-4-yl)amino]benzamide derivative, G07, could significantly interact with the RNP, showing an inhibition rate of 80.65% at a concentration of 100 µM. nih.govnih.gov

These in vitro functional assays are crucial for the initial screening and characterization of this compound derivatives, providing essential data on their potency and mechanism of action at the molecular level.

Modulation of Intracellular Signaling Pathways

Derivatives of the this compound scaffold have been shown to modulate various intracellular signaling pathways, which is central to their therapeutic potential.

One significant area of investigation is the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that can contribute to cancer when dysregulated. nih.gov A number of 4-(2-pyrimidinylamino)benzamide derivatives have been designed and synthesized as potent inhibitors of this pathway. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that specific structural modifications can lead to highly potent Hh signaling inhibitors. nih.govresearchgate.net

In the context of cancer, other signaling pathways are also targeted. For example, a series of N-(piperidine-4-yl)benzamide derivatives were found to induce cell cycle arrest in HepG2 liver cancer cells. nih.gov The most potent compound, compound 47, was shown to inhibit the expression of cyclin B1 and p-Rb while enhancing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov This suggests that the compound's anticancer activity is mediated through the induction of cell cycle arrest via a p53/p21-dependent pathway. nih.gov

Another important target is the c-Abl tyrosine kinase, which is implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease. nih.gov A series of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives were designed as c-Abl inhibitors. nih.gov Compound 9a from this series exhibited significant inhibitory activity against c-Abl and demonstrated a neuroprotective effect against MPP+-induced cell death in SH-SY5Y neuroblastoma cells. nih.gov

The ability of these compounds to selectively modulate key intracellular signaling pathways underscores their potential as targeted therapies for a variety of diseases.

Cellular Efficacy in Disease-Relevant Models (e.g., Cancer Cell Lines Cytotoxicity, Antiviral Replication Assays)

The therapeutic potential of this compound derivatives is further validated by their efficacy in cellular models of various diseases, including cancer and viral infections.

In oncology, numerous derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, a series of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives were evaluated for their antitumor activity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. nih.gov The optimal compound, compound 35, displayed IC50 values of 5.29 ± 0.58 µM, 3.72 ± 0.91 µM, and 9.23 ± 0.56 µM against these cell lines, respectively. nih.gov Similarly, a series of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment also showed effective inhibitory activity against the same panel of cancer cell lines. nih.gov The most promising compound, compound 40, exhibited IC50 values of 1.03 µM, 1.15 µM, and 2.59 µM against A549, HeLa, and MCF-7 cells, respectively. nih.gov

Furthermore, N-(piperidine-4-yl)benzamide derivatives have been identified as potent antitumor agents, with compound 47 showing an IC50 value of 0.25 µM against HepG2 cells. nih.gov In the context of acute myeloid leukemia, 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives have been developed as inhibitors of lysine-specific demethylase 1 (LSD1). nih.gov The most active compound, 21g, had a biochemical IC50 of 57 nM and was shown to increase the expression of the cellular biomarker CD86 in THP-1 cells. nih.gov

In the field of virology, this compound derivatives have shown promise as antiviral agents. A series of 4-[(quinolin-4-yl)amino]benzamide derivatives were evaluated for their activity against the influenza A virus (A/WSN/33, H1N1). nih.gov Compound G07 from this series demonstrated a significant anti-influenza effect with an EC50 of 11.38 ± 1.89 µM in a cytopathic effect assay and an IC50 of 0.23 ± 0.15 µM in a plaque inhibition assay. nih.gov This compound was also effective against other influenza strains, including A/PR/8 (H1N1) and A/HK/68 (H3N2), as well as influenza B virus. nih.gov Additionally, a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives designed as deubiquitinase (DUB) inhibitors showed potent antiviral activities against Adenovirus, HSV-1, and coxsackievirus, with IC50 values ranging from 10.22 to 44.68 μM. rsc.org

These cellular efficacy studies provide strong evidence for the potential of this compound derivatives as lead compounds for the development of new anticancer and antiviral drugs.

In vivo Preclinical Efficacy Studies in Animal Models (Excluding Clinical Human Trial Data)

The promising in vitro and cellular activities of this compound derivatives have led to their evaluation in various in vivo animal models of disease. These studies are crucial for assessing the preclinical efficacy and pharmacokinetic properties of these compounds.

Neuropsychiatric Disease Models (e.g., Microdialysis for Neurotransmitter Levels)

In vivo microdialysis is a powerful technique used to monitor the levels of neurotransmitters and other molecules in the brain of awake, freely-moving animals. nih.govnih.gov This technique is particularly valuable for studying the effects of drugs on neurochemical systems implicated in neuropsychiatric disorders. nih.gov For example, microdialysis studies have been instrumental in understanding how drugs used to treat ADHD, such as methylphenidate, selectively enhance dopamine levels in the prefrontal cortex. nih.gov

In the context of this compound derivatives, a series of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives have been investigated for their potential in treating Parkinson's disease. nih.gov The lead compound, 9a, which inhibits the c-Abl kinase, demonstrated not only a potent neuroprotective effect in cell models but also showed proper permeability of the blood-brain barrier and higher oral bioavailability compared to the existing drug nilotinib. nih.gov These favorable pharmacokinetic properties are essential for a drug intended to act on the central nervous system and suggest its potential for efficacy in in vivo models of Parkinson's disease.

Oncology Animal Models (e.g., Xenograft Tumor Growth Inhibition)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo antitumor efficacy of new drug candidates. Several this compound derivatives have been tested in such models.

For instance, two 4-(2-pyrimidinylamino)benzamide derivatives, 12af and 12bf, which are potent inhibitors of the Hedgehog signaling pathway, were evaluated in a LS-174T nude mice model. nih.gov Although they showed weak antitumor efficacy in this specific model, their potent inhibition of the Hh pathway and excellent pharmacokinetic profiles suggest they may be more effective in other tumor models where the Hh pathway is a key driver of tumor growth. nih.gov

These in vivo oncology studies are critical for confirming the anticancer potential of these compounds and for selecting the most promising candidates for further development.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Conformational Analysis of the 4-(Pyrrolidin-3-yloxy)benzamide Scaffold

The conformational flexibility of the this compound scaffold plays a significant role in its interaction with biological targets. The pyrrolidine (B122466) ring, being a saturated five-membered heterocycle, is not planar and can adopt various puckered conformations, often described as envelope or twist forms. nih.gov This "pseudorotation" allows the substituents on the ring to explore a wider three-dimensional space, which can be critical for optimal binding to a target protein. nih.gov

The orientation of the pyrrolidin-3-yloxy group relative to the benzamide (B126) core is another key conformational feature. While X-ray crystallography data for the parent compound is not publicly available, computational modeling suggests a staggered conformation between the benzamide and pyrrolidine moieties to minimize steric hindrance. vulcanchem.com The ether linkage provides a degree of rotational freedom, allowing the pyrrolidine ring to position itself favorably within a binding pocket. The specific conformation adopted will be influenced by the nature and position of substituents on both the pyrrolidine and benzamide rings.

Systematic Elucidation of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be finely tuned by the strategic placement of various substituents.

Role of Substitutions on the Benzamide Phenyl Ring

Modifications to the benzamide phenyl ring have been shown to significantly impact the biological activity and properties of this class of compounds. SAR studies have revealed that both the electronic nature and the steric bulk of substituents are important. For instance, in a series of benzamide derivatives, the introduction of different substituents on the phenyl ring led to varying inhibitory activities. mdpi.com

In some cases, smaller substituents are well-tolerated, while larger groups can lead to a loss of activity, suggesting steric constraints within the binding site. nih.gov For example, in a study of 2-sulfonamidebenzamides, smaller substituents on the benzamide portion were tolerated, whereas larger groups like naphthyl and indazole resulted in inactive compounds. nih.gov Conversely, in other series, specific substitutions can enhance potency. For example, in a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, an aromatic 6-hydroxy group was found to increase lipophilicity, which can influence cell permeability and target engagement. nih.gov The position of the substituent is also critical; a substituent in the 3-position of the aromatic ring was found to lower lipophilicity. nih.gov

| Ring Position | Substituent | Effect on Activity | Reference |

| 6-position | Hydroxy | Increased lipophilicity | nih.gov |

| 6-position | Methoxy | Decreased lipophilicity | nih.gov |

| 3-position | Various | Lowered lipophilicity | nih.gov |

| Various | Naphthyl, Indazole | Inactive compounds | nih.gov |

Influence of Modifications on the Pyrrolidine Ring and its N-Substituent

The pyrrolidine ring and its nitrogen substituent are critical for modulating the pharmacological profile of this compound analogs. The nitrogen atom of the pyrrolidine ring provides a basic center that can engage in important interactions with biological targets, such as forming salt bridges with acidic residues. manchester.ac.uk

The nature of the N-substituent on the pyrrolidine ring is a key determinant of activity. In a study of neuroleptic benzamides, the introduction of a benzyl (B1604629) group on the terminal nitrogen of a related linear analogue enhanced activity compared to an ethyl group. nih.gov This highlights the importance of the size and nature of this substituent for optimal target interaction. Furthermore, modifications to the pyrrolidine ring itself, such as the introduction of a methyl group, have been shown to significantly enhance potency in certain series. nih.gov

The stereochemistry of substituents on the pyrrolidine ring is also a crucial factor. For instance, in a series of PPARα/γ dual agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov

| Modification | Effect on Activity | Reference |

| N-Benzyl substituent | Enhanced activity | nih.gov |

| Pyrrolidine ring methylation | Enhanced potency | nih.gov |

| cis-3,4-disubstitution | Preferred over trans | nih.gov |

Stereochemical Influences on Receptor Binding and Selectivity

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives, influencing both binding affinity and selectivity. The chiral centers within the pyrrolidine ring lead to the existence of different stereoisomers, which can exhibit distinct pharmacological profiles. nih.gov

The spatial orientation of substituents on the pyrrolidine ring can dictate the binding mode to enantioselective proteins. nih.gov For example, in a series of LSD1 inhibitors based on a 4-(pyrrolidin-3-yl)benzonitrile (B2813882) scaffold, the trans-diastereoisomers were found to be inactive, while the cis-diastereoisomers showed inhibitory activity. manchester.ac.uk This stark difference underscores the importance of the relative orientation of the substituents for productive binding.

Furthermore, the absolute configuration of the chiral centers can be critical. In a study of neuroleptic benzamides, the cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) derivative was found to be exceptionally potent. nih.gov This highlights that a specific enantiomer can have significantly higher affinity for the target receptor, leading to improved efficacy and potentially a better side-effect profile.

Linker Chemistry and its Contribution to Target Interaction and Potency

In a broader context of drug design, linker chemistry is a critical aspect of optimizing potency and other drug-like properties. For example, in the field of antibody-drug conjugates (ADCs), the linker plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. nih.gov While the ether linkage in this compound is generally stable, modifications to this linker region can be explored to fine-tune the molecule's properties. For instance, replacing the oxygen atom with other functionalities or altering the length of the chain connecting the two aromatic rings could impact potency and selectivity.

Computational and Data-Driven Approaches for SAR Elucidation

Computational and data-driven methods are indispensable tools for understanding and predicting the SAR of this compound derivatives. Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide insights into the binding modes of these compounds within their target proteins. nih.govmdpi.com

For instance, molecular docking studies have been used to predict the binding orientation of 4-(pyrrolidin-3-yl)benzonitrile derivatives in the active site of LSD1, revealing key hydrogen bonding interactions. manchester.ac.uk These computational predictions can guide the design of new analogs with improved potency.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of these compounds with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Data-driven approaches, which leverage large datasets of chemical structures and biological activities, are also becoming increasingly important in drug discovery. These methods can identify subtle SAR trends that may not be apparent from traditional analysis.

| Computational Method | Application in SAR Elucidation | Reference |

| Molecular Docking | Predicting binding modes and key interactions | manchester.ac.uknih.gov |

| Molecular Dynamics | Simulating conformational flexibility and stability of binding | mdpi.com |

| QSAR | Correlating structural features with biological activity | nih.gov |

By integrating experimental data with computational and data-driven approaches, a more comprehensive understanding of the SAR of the this compound scaffold can be achieved, accelerating the discovery of new and improved therapeutic agents.

Computational and Theoretical Chemistry Studies of 4 Pyrrolidin 3 Yloxy Benzamide Research

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a 4-(Pyrrolidin-3-yloxy)benzamide derivative, might interact with a protein target at the atomic level.

Research on various benzamide (B126) derivatives has extensively used molecular docking to elucidate their binding modes. For instance, in the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT), molecular docking studies were instrumental. nih.gov Similarly, investigations into Rho-associated kinase-1 (ROCK1) inhibitors based on benzamide scaffolds have relied on molecular docking to predict binding affinities and guide the design of more potent molecules. nih.gov

In the context of anticancer research, molecular docking has been applied to understand the interaction of 4-(pyridin-4-yloxy)benzamide derivatives with the c-Met kinase. nih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that are critical for the ligand's inhibitory activity. For example, docking studies of benzamide analogues as FtsZ inhibitors, a target for antimicrobial agents, have identified crucial hydrogen bond interactions with amino acid residues like Val 207, Asn 263, and Leu 209. nih.gov

The following table summarizes representative findings from molecular docking studies on related benzamide compounds:

| Target Protein | Ligand Type | Key Interacting Residues | Reference |

| c-Met Kinase | 4-(pyridin-4-yloxy)benzamide derivative | Not specified | nih.gov |

| FtsZ | Benzamide analogue | Val 207, Asn 263, Leu 209, Gly 205, Asn-299 | nih.gov |

| RNA Polymerase (PA-PB1) | 4-[(quinolin-4-yl)amino]benzamide derivative | TRP706, LYS643 | semanticscholar.org |

| COX-2 | Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivative | Gln-192, His-90 | nih.gov |

These studies collectively demonstrate the power of molecular docking in rational drug design, allowing researchers to visualize and analyze ligand-target interactions, which is essential for optimizing the structure of lead compounds.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. This method complements molecular docking by assessing the stability of the predicted binding pose and exploring the conformational changes that may occur upon ligand binding.

For benzamide derivatives, MD simulations have been crucial in validating docking results and understanding the dynamic behavior of the ligand-protein complex. In the study of ROCK1 inhibitors, MD simulations confirmed the stability of the docked benzamide derivatives within the binding pocket. nih.gov Similarly, for FtsZ inhibitors, a 15 ns MD simulation was performed to confirm the stability of the ligand-protein complex. nih.gov

MD simulations can also reveal the importance of specific interactions for maintaining the stability of the bound complex. For instance, a 100 ns MD simulation of a lead compound targeting the SARS-CoV-2 Mpro enzyme highlighted the significance of strong non-covalent interactions in stabilizing the ligand within the protein's active site. nih.gov These simulations can provide a more realistic picture of the binding event than static docking poses alone.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Properties and Reactivity Descriptors)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. These methods can provide insights into a molecule's charge distribution, frontier molecular orbitals (HOMO and LUMO), and other descriptors that are related to its chemical reactivity and biological activity.

In the study of potential anti-COVID-19 compounds, a combination of DFTB (Density Functional Tight-Binding) and DFT methods was used to investigate the electronic structure of a promising benzamide derivative identified through molecular docking. nih.gov The geometry of the ligand-protein interaction model was optimized, and the stability was assessed through these quantum chemical calculations. nih.gov Such studies help in understanding the fundamental electronic characteristics that govern the binding affinity and reactivity of the compound.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening.

This approach has been successfully applied to various benzamide derivatives. For instance, a pharmacophore model was generated for a series of benzamide analogues acting as FtsZ inhibitors, which included features like hydrogen bond acceptors, hydrogen bond donors, a hydrophobic group, and aromatic rings. nih.gov This model was then used for 3D-QSAR studies and to guide the design of new inhibitors. nih.gov

Virtual screening based on pharmacophore models has also been used to discover novel ROCK1 inhibitors from a database of benzamide derivatives. nih.gov Similarly, in the search for dipeptidyl peptidase IV (DPP-IV) inhibitors, a five-point pharmacophore model was developed from a set of pyrrolidine (B122466) derivatives and used for virtual screening to identify new potent hits. nih.gov

The process of collaborative virtual screening has also proven effective, where multiple proprietary pharmaceutical libraries are searched in parallel to expand the structure-activity relationship around a hit compound, as demonstrated in the search for agents against Trypanosoma cruzi. lshtm.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For benzamide derivatives, 2D and 3D-QSAR studies have been conducted to gain predictive insights. A 2D-QSAR study on N-[(3S)-Pyrrolidin-3-yl]benzamide derivatives as serotonin (B10506) reuptake inhibitors identified key physicochemical parameters that correlate with their biological activity, suggesting that less bulky and less electronegative substituent groups could optimize activity. wisdomlib.org

In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of ROCK1 inhibitors derived from N-methyl-4-(4-pyrazolidinyl) benzamides. nih.gov These models showed reliable predictability and provided a theoretical direction for the rational design of novel ROCK1 inhibitors. nih.gov Similarly, a statistically significant 3D-QSAR model was developed for benzamide analogues as FtsZ inhibitors based on a pharmacophore hypothesis. nih.gov

The following table summarizes the key parameters from a representative 3D-QSAR study on ROCK1 inhibitors:

| QSAR Model | q² (Cross-validated R²) | R² (Non-validated R²) | ONC (Optimal Number of Components) | r²pred (Predictive R²) |

| CoMFA | 0.616 | 0.972 | 4 | 0.983 |

| CoMSIA | 0.740 | 0.982 | 6 | 0.824 |

These QSAR models serve as valuable tools for medicinal chemists, enabling the prediction of biological activity and guiding the synthesis of new compounds with potentially improved efficacy.

Preclinical Pharmacokinetics and Metabolism Non Human Data

In vitro Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes (e.g., Cytochrome P450 (CYP) Inhibition Profiles)

No published data were found regarding the in vitro metabolic stability of 4-(Pyrrolidin-3-yloxy)benzamide in liver microsomes or hepatocytes from any species. Information on its potential to inhibit cytochrome P450 enzymes is also not available in the public domain.

In vivo Pharmacokinetic Profiling in Animal Species (e.g., Clearance, Volume of Distribution, Bioavailability, Half-life)

There are no publicly available reports detailing the in vivo pharmacokinetic properties of this compound in any animal species. Key parameters such as clearance, volume of distribution, oral bioavailability, and elimination half-life have not been disclosed.

Identification and Characterization of Metabolites in Preclinical Systems

No studies identifying or characterizing the metabolites of this compound in preclinical in vitro or in vivo systems have been found in the available literature.

Blood-Brain Barrier (BBB) Penetration Studies in Animal Models

Information regarding the ability of this compound to cross the blood-brain barrier in animal models is not available in published research.

Potential Therapeutic Applications and Disease Areas Preclinical Rationale

Oncology

Derivatives of the 4-(pyrrolidin-3-yloxy)benzamide scaffold have demonstrated significant promise in the field of oncology, primarily as c-Met kinase inhibitors and general cytotoxic agents.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell growth, proliferation, and metastasis. sci-hub.se Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a key target for therapeutic intervention. sci-hub.senih.gov

A series of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives have been designed and synthesized, showing potent antitumor activity. nih.gov One of the most promising compounds from this series, compound 35 , exhibited excellent inhibitory activity against A549, HeLa, and MCF-7 cancer cell lines with IC50 values of 5.29 ± 0.58, 3.72 ± 0.91, and 9.23 ± 0.56 μM, respectively, which were superior to the known inhibitor Golvatinib. nih.gov Molecular docking studies suggest that this compound binds effectively to the c-Met kinase. nih.gov

Similarly, researchers have developed 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. sci-hub.se The most effective compound, 40 , demonstrated significant activity against A549, HeLa, and MCF-7 cell lines with IC50 values of 1.03, 1.15, and 2.59 μM, respectively. sci-hub.se This compound also showed potent c-Met kinase activity with an IC50 value of 0.807 μM. sci-hub.se

Another study focused on 4-(2-fluorophenoxy)quinoline derivatives with a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety. nih.gov A standout compound, 33 , was identified as a multitargeted receptor tyrosine kinase inhibitor with a c-Met IC50 value of 0.59 nM. nih.gov

Furthermore, novel picolinamide (B142947) derivatives have been synthesized, with one lead compound showing 2.4-fold more activity than cabozantinib (B823) against an A549 lung tumor cell line (IC50 = 0.26 µM) and potent c-Met kinase inhibition (IC50 = 46.5 nM). bioworld.com

General Cytotoxic Agents

Beyond specific kinase inhibition, benzamide (B126) derivatives have also been investigated for their general cytotoxic effects against cancer cells. Studies on benzhydrylpiperazine derivatives, which include benzamide structures, have shown high cytotoxic activity against hepatocellular, breast, and colorectal cancer cell lines. nih.gov This suggests a broader potential for this compound derivatives in cancer therapy, possibly through mechanisms that lead to general cell death.

In the development of lysine-specific demethylase 1 (LSD1) inhibitors, a series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives were identified. nih.gov The most active compound, 21g , showed a biochemical IC50 of 57nM and was found to increase the expression of the cellular biomarker CD86 in acute myeloid leukaemia cells, indicating its potential as a cancer therapeutic. nih.gov

Central Nervous System Disorders

The adaptability of the this compound structure has led to the exploration of its derivatives for treating a range of central nervous system (CNS) disorders.

Neuropsychiatric Disorders

The modulation of various neurotransmitter receptors is a key strategy in the treatment of neuropsychiatric disorders like depression, anxiety, and schizophrenia. The pyrrolidine (B122466) moiety, a core component of the scaffold , is present in many compounds targeting the CNS. nih.gov

Derivatives containing the pyrrolidine ring have been developed as ligands for dopamine (B1211576) D2 and D3 receptors, which are crucial targets in the treatment of schizophrenia and other psychotic disorders. nih.gov The structural features of these derivatives allow for high-affinity binding to these receptor subtypes. nih.gov

While direct studies on this compound for other specific receptor targets like H3R, 5-HT, and TAAR1 are less defined in the provided context, the general utility of the pyrrolidine scaffold in CNS drug discovery suggests a strong rationale for exploring its derivatives for these targets as well. For instance, nitrogen-based heterocyclic compounds, including those with a pyrrolidine ring, have shown antidepressant effects through various mechanisms. nih.gov

Neurodegenerative Diseases

The potential of this compound derivatives extends to neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The multifactorial nature of these diseases often requires therapies that can address multiple pathological pathways. researchgate.net

For Alzheimer's disease, a novel class of benzamide-hydroxypyridinone (HPO) hybrids has been designed. nih.govsemanticscholar.org These compounds are intended to be multitargeting agents, possessing both monoamine oxidase B (MAO-B) inhibitory and iron-chelating properties. nih.govsemanticscholar.org One such compound, 8g , was found to be a potent and selective MAO-B inhibitor with an IC50 of 68.4 nM and also exhibited significant iron-chelating ability. nih.govsemanticscholar.org MAO-B is involved in the breakdown of dopamine, and its inhibition can be beneficial in both Alzheimer's and Parkinson's disease. The ability to chelate excess iron is also crucial, as iron dysregulation contributes to oxidative stress in these conditions. nih.govsemanticscholar.org

In the context of Parkinson's disease, the development of dopamine receptor ligands is a primary focus. As mentioned, pyrrolidine derivatives have shown high affinity for D2 and D3 receptors, which are key targets for managing the motor symptoms of Parkinson's. nih.gov

Infectious Diseases

The therapeutic potential of this chemical class extends to the realm of infectious diseases, with research highlighting its promise as antiviral agents.

Antiviral Agents

A benzamide derivative, AH0109 , has been identified as a potent inhibitor of HIV-1 replication, with a 50% effective concentration (EC50) of 0.7 μM. nih.govnih.gov Mechanistic studies revealed that this compound inhibits both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Importantly, it was effective against HIV-1 strains resistant to several commonly used antiretroviral drugs. nih.govnih.gov

In the context of influenza, benzamide derivatives have been designed as inhibitors of the influenza A virus nucleoprotein (NP). researchgate.net One compound, 39 , was particularly potent, inhibiting the replication of H3N2 and H1N1 strains with IC50 values of 0.46 and 0.27 μM, respectively. researchgate.net The mechanism of action is believed to be the inhibition of the nuclear accumulation of the viral nucleoprotein. researchgate.net

Furthermore, a series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides have shown promise against the yellow fever virus (YFV). nuph.edu.ua Many of these compounds displayed inhibitory activity at concentrations of 10 μg/mL or lower, with the most active showing EC90 values in the range of 0.06 – 2.2 μg/mL. nuph.edu.ua

Other Emerging Therapeutic Opportunities

The versatility of the this compound scaffold is further underscored by its potential application in pain management.

Pain Management (based on KOR Antagonism)

The kappa opioid receptor (KOR) is a key target for the development of new analgesics. nih.gov KOR antagonists are of particular interest as they may offer pain relief without the side effects associated with traditional mu-opioid receptor agonists. nih.govnih.gov They are also being investigated for the treatment of various psychiatric conditions, including depression and substance abuse disorders. nih.gov

A selective KOR antagonist, (S)-3-Chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2795050 ), has been developed and studied as a potential therapeutic agent. nih.gov The development of such potent and selective KOR antagonists based on the benzamide scaffold highlights a promising avenue for non-addictive pain management and the treatment of other CNS disorders. nih.govchemrxiv.org

Future Research Directions and Unaddressed Areas

Development of Next-Generation Analogues with Enhanced Preclinical Profiles

The development of next-generation analogues of 4-(pyrrolidin-3-yloxy)benzamide will be crucial for advancing this chemical class towards potential therapeutic applications. The focus of future synthetic efforts will likely be on optimizing the preclinical profile by enhancing potency, selectivity, and pharmacokinetic properties.

Systematic structure-activity relationship (SAR) studies will be fundamental in guiding the design of these new analogues. For instance, modifications of the benzamide (B126) and pyrrolidine (B122466) rings can significantly impact biological activity. Research on related N-[(3S)-pyrrolidin-3-yl]benzamides has shown that substitution at the 2-position of the phenyl ring is critical for potent noradrenaline reuptake inhibitor (NRI) activity. nih.gov Similarly, in a series of 4-(pyridin-4-yloxy)benzamide derivatives, the introduction of a 5-methylpyridazin-3(2H)-one fragment and modification of the amide with a morpholine (B109124) group were beneficial for enhancing inhibitory activity against cancer cell lines. nih.gov These findings suggest that exploring a diverse range of substituents on the benzamide portion of the this compound scaffold could lead to the discovery of potent and selective compounds.

Furthermore, the stereochemistry of the pyrrolidine ring is a key determinant of biological activity. The non-planar nature of the pyrrolidine ring allows for a three-dimensional exploration of the pharmacophore space, and different stereoisomers can exhibit distinct biological profiles due to varied binding modes with target proteins. researchgate.netnih.gov Future research should, therefore, involve the synthesis and evaluation of stereochemically pure isomers of this compound analogues to identify the most active and selective conformation.

Improving metabolic stability and oral bioavailability are also critical objectives. The optimization of benzamide derivatives as tubulin inhibitors has demonstrated that systematic SAR studies can lead to compounds with favorable pharmacokinetic profiles and in vivo antitumor efficacy. nih.gov For the this compound class, this could involve strategies such as introducing fluorine atoms or other metabolic blockers to prevent rapid degradation in the body.

Exploration of Novel Biological Targets for this compound Scaffolds

The versatility of the pyrrolidine and benzamide moieties suggests that the this compound scaffold could interact with a wide range of biological targets beyond those already identified for related compounds.

One promising area of exploration is in the field of oncology. Pyrazolopyridine-based kinase inhibitors have shown success in targeting various kinases implicated in cancer. rsc.org Given that some benzamide derivatives have demonstrated activity as kinase inhibitors, it is plausible that analogues of this compound could be developed as inhibitors of protein kinases involved in cancer cell proliferation and survival. For example, a series of 4-(pyridin-4-yloxy)benzamide derivatives showed inhibitory activity against the c-Met kinase. nih.gov

Another avenue for investigation is in the realm of central nervous system (CNS) disorders. The pyrrolidine scaffold is a common feature in many CNS-active compounds. researchgate.netnih.gov Derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been identified as selective noradrenaline reuptake inhibitors, suggesting a potential application in the treatment of depression and other mood disorders. nih.gov Furthermore, benzamide derivatives have been explored as ligands for sigma-1 receptors, which are implicated in a variety of neurological and psychiatric conditions. nih.gov Therefore, screening this compound libraries against a panel of CNS targets could uncover novel therapeutic opportunities.

The field of epigenetics also presents potential targets. For instance, pyrrolidine derivatives have been investigated as inhibitors of enzymes involved in epigenetic regulation. The development of such inhibitors could have implications for the treatment of various diseases, including cancer.

Finally, the potential for multi-target-directed ligands (MTDLs) based on the this compound scaffold should be considered. The combination of two or more bioactive pharmacophores into a single molecule is an emerging strategy for treating complex diseases like Alzheimer's. benthamdirect.com Given the diverse biological activities associated with both pyrrolidine and benzamide structures, hybrid molecules incorporating the this compound core could be designed to modulate multiple targets simultaneously.

Integration of Advanced Computational and Experimental Methodologies

The integration of advanced computational and experimental methodologies will be instrumental in accelerating the discovery and optimization of novel this compound derivatives.

In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can play a crucial role in the rational design of new analogues. nih.gov These methods allow for the prediction of binding affinities and the identification of key structural features required for biological activity, thereby prioritizing the synthesis of the most promising compounds. For example, molecular docking can be used to predict how different substituents on the this compound scaffold might interact with the binding site of a target protein.

High-throughput screening (HTS) of compound libraries is a powerful experimental approach for identifying initial hits against a variety of biological targets. By synthesizing a diverse library of this compound analogues, researchers can rapidly screen them against large panels of enzymes, receptors, and cell lines to identify novel activities.

The use of advanced biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can provide detailed information about the binding kinetics and thermodynamics of ligand-target interactions. This data is invaluable for understanding the mechanism of action of active compounds and for guiding further optimization efforts.

Furthermore, the development of sophisticated in vitro and in vivo models is essential for evaluating the efficacy of new compounds. For CNS-targeted agents, this includes models that can assess blood-brain barrier penetration. sci-hub.st For oncology applications, patient-derived xenograft (PDX) models and organoid cultures can provide a more clinically relevant assessment of anti-tumor activity.

The table below summarizes some of the advanced methodologies that can be applied to the research of this compound derivatives.

| Methodology | Application in Drug Discovery | Potential Benefit for this compound Research |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Guide the design of analogues with improved potency and selectivity. |

| QSAR | Relates the chemical structure of compounds to their biological activity. | Identify key structural features for activity and predict the potency of new analogues. |

| High-Throughput Screening (HTS) | Rapidly screens large libraries of compounds for biological activity. | Discover novel biological targets and initial lead compounds. |

| Surface Plasmon Resonance (SPR) | Measures the kinetics of binding between a ligand and a target. | Characterize the binding affinity and mechanism of action of active compounds. |

| Patient-Derived Xenografts (PDX) | In vivo models using tumor tissue from patients. | Provide a more clinically relevant assessment of anti-cancer efficacy. |

Challenges and Opportunities in Translational Research for this Chemical Class (without discussing clinical trials)

Translating promising preclinical findings for the this compound chemical class into potential therapeutic applications presents both challenges and opportunities.

A significant challenge in drug development, particularly for CNS-targeted agents, is ensuring adequate penetration of the blood-brain barrier (BBB). sci-hub.st The physicochemical properties of the this compound analogues will need to be carefully optimized to achieve sufficient brain exposure. This involves balancing lipophilicity and other properties that influence BBB permeability.

Another hurdle is the potential for off-target effects. The pyrrolidine and benzamide scaffolds can interact with multiple biological targets, which could lead to unintended pharmacological effects. researchgate.netnih.gov Thorough preclinical profiling, including screening against a broad panel of receptors and enzymes, will be necessary to identify and mitigate potential liabilities. For kinase inhibitors, ensuring selectivity is a major challenge, as closely related kinases can be difficult to differentiate. nih.govnih.gov

The development of appropriate preclinical models that accurately predict human responses is also a critical challenge. nih.gov For neurodegenerative diseases, for example, animal models often fail to fully recapitulate the complexity of the human condition. The use of more sophisticated models, such as human-induced pluripotent stem cell (iPSC)-derived neurons and organoids, may offer a more translational approach.

Despite these challenges, there are significant opportunities for the this compound chemical class. The structural versatility of the scaffold provides a rich platform for medicinal chemists to design compounds with tailored properties. researchgate.netnih.gov The potential to develop multi-target-directed ligands offers a novel therapeutic strategy for complex diseases where targeting a single pathway may be insufficient. benthamdirect.com

Furthermore, the growing understanding of the molecular basis of many diseases is opening up new avenues for targeted therapies. By leveraging the latest advances in genomics, proteomics, and chemical biology, researchers can identify novel targets for which the this compound scaffold may be well-suited. The opportunity to develop orally bioavailable small molecule inhibitors for targets that have traditionally been considered "undruggable" remains a significant driver for research in this area. nih.gov

Methodological Considerations in the Academic Research of 4 Pyrrolidin 3 Yloxy Benzamide

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are fundamental in this process.

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For 4-(Pyrrolidin-3-yloxy)benzamide, one would expect to observe distinct signals corresponding to the protons on the benzamide (B126) ring, the pyrrolidine (B122466) ring, and the amide group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are used to piece together the molecular structure. For instance, the aromatic protons of the benzamide moiety would typically appear in the downfield region of the spectrum, while the aliphatic protons of the pyrrolidine ring would be found in the upfield region.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). For example, the carbonyl carbon of the amide group would be expected to have a characteristic downfield chemical shift. While specific spectral data for this compound is not readily available in public literature, data for related benzamide and pyrrolidine structures can provide expected ranges for chemical shifts. chemicalbook.comresearchgate.netchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its elemental composition and structure. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining a highly accurate mass measurement, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the different structural components of the molecule. For this compound, the molecular ion peak would correspond to its molecular weight, and fragmentation might involve cleavage of the ether linkage or the amide bond.

Interactive Data Table: Expected NMR and MS Data for Structural Elucidation

| Technique | Expected Information | Example Application for this compound |

|---|---|---|

| ¹H NMR | Number of unique proton environments, chemical shifts, splitting patterns, and integration. | Distinguishing between aromatic and aliphatic protons; confirming the presence of the pyrrolidine and benzamide moieties. |

| ¹³C NMR | Number of unique carbon environments and their chemical shifts. | Identifying the carbonyl carbon of the amide, aromatic carbons, and aliphatic carbons of the pyrrolidine ring. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirming the molecular formula through accurate mass measurement (HRMS) and providing structural information from fragmentation. |

High-Throughput Screening Methodologies for Biological Activity Profiling

High-throughput screening (HTS) is a critical tool in modern drug discovery that allows for the rapid testing of large numbers of compounds for their biological activity against a specific target. nih.gov For a novel compound like this compound, HTS would be employed to identify potential therapeutic applications by screening it against a wide array of biological targets, such as enzymes or receptors.

The process typically involves the use of automated systems, including robotics and sophisticated data processing software, to conduct and analyze thousands of assays in a short period. nih.gov These assays are often cell-based or biochemical in nature and are designed to produce a measurable signal (e.g., fluorescence, luminescence) that indicates the activity of the compound.

For benzamide and pyrrolidine derivatives, HTS has been utilized to identify inhibitors of various enzymes, such as dihydrofolate reductase or activators of glucokinase. rsc.orgrsc.orgnih.gov A similar approach could be applied to this compound to explore its potential as an anticancer, anti-inflammatory, or antidiabetic agent, among other possibilities. The selection of the HTS assay would be guided by the structural similarities of the compound to known biologically active molecules.

Interactive Data Table: High-Throughput Screening Approaches

| Screening Approach | Description | Potential Application for this compound |

|---|---|---|

| Target-Based Screening | Assays designed to measure the interaction of a compound with a specific, purified biological target (e.g., an enzyme or receptor). | Screening against a panel of kinases, proteases, or other enzymes implicated in disease. |

| Phenotypic Screening | Assays that measure the effect of a compound on the phenotype of a cell or organism, without a preconceived target. | Assessing the ability of the compound to inhibit the growth of cancer cell lines or reduce inflammatory responses in immune cells. |

Development and Application of Advanced in vitro and ex vivo Model Systems

Following the initial identification of biological activity through HTS, more complex model systems are required to further characterize the pharmacological properties of this compound. These models provide a more physiologically relevant context to study the compound's mechanism of action, efficacy, and metabolic fate.

In Vitro Models: These are experiments conducted in a controlled environment outside of a living organism, typically using isolated cells or tissues. For a compound like this compound, various in vitro models would be employed:

Cell Culture Systems: Specific cell lines, such as cancer cells or immune cells, can be used to investigate the compound's effects on cell proliferation, apoptosis, or inflammatory signaling pathways. mdpi.comnih.gov Studies on related pyrrolidine derivatives have utilized cell lines to assess anticancer and anti-inflammatory potential. nih.gov

Enzyme Inhibition Assays: Once a target enzyme is identified, detailed kinetic studies can be performed in vitro to determine the compound's inhibitory potency (e.g., IC₅₀ value) and mechanism of inhibition. nih.gov

In Vitro Metabolism Studies: Using liver microsomes or hepatocytes, the metabolic stability of the compound can be assessed. nih.gov This provides early insights into how the compound might be broken down in the body.